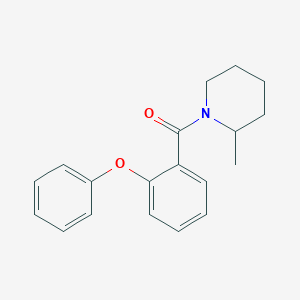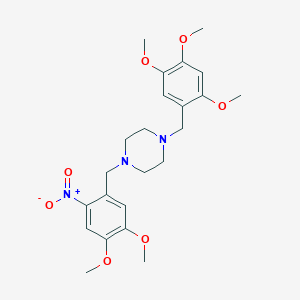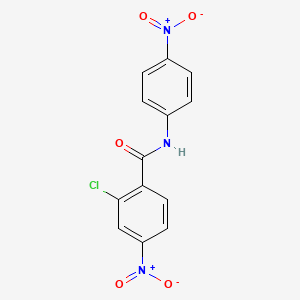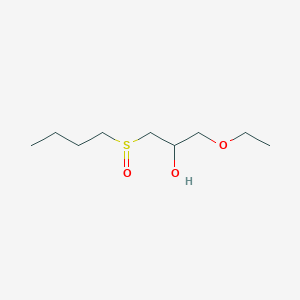
N-cyclopropyl-5-(2,5-dioxo-1-pyrrolidinyl)-2-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-5-(2,5-dioxo-1-pyrrolidinyl)-2-methoxybenzenesulfonamide, also known as CP-465,022, is a small molecule inhibitor of the orexin-1 receptor. The orexin-1 receptor is a G-protein coupled receptor that is involved in the regulation of sleep-wake cycles, appetite, and reward pathways. CP-465,022 has been extensively studied for its potential therapeutic applications in the treatment of various sleep disorders, addiction, and obesity.
Mecanismo De Acción
N-cyclopropyl-5-(2,5-dioxo-1-pyrrolidinyl)-2-methoxybenzenesulfonamide selectively binds to the orexin-1 receptor and blocks its activation by endogenous orexin peptides. The orexin-1 receptor is primarily expressed in the hypothalamus and plays a crucial role in the regulation of sleep-wake cycles, appetite, and reward pathways. By blocking the orexin-1 receptor, N-cyclopropyl-5-(2,5-dioxo-1-pyrrolidinyl)-2-methoxybenzenesulfonamide reduces the activity of these pathways, leading to improved sleep quality, reduced drug-seeking behavior, and decreased food intake.
Biochemical and Physiological Effects:
N-cyclopropyl-5-(2,5-dioxo-1-pyrrolidinyl)-2-methoxybenzenesulfonamide has been shown to have several biochemical and physiological effects. It selectively blocks the orexin-1 receptor, reducing the activity of the sleep-wake cycle, appetite, and reward pathways. This leads to improved sleep quality, reduced drug-seeking behavior, and decreased food intake. N-cyclopropyl-5-(2,5-dioxo-1-pyrrolidinyl)-2-methoxybenzenesulfonamide has also been shown to have a favorable safety profile and is well-tolerated in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclopropyl-5-(2,5-dioxo-1-pyrrolidinyl)-2-methoxybenzenesulfonamide has several advantages for lab experiments. It selectively blocks the orexin-1 receptor, making it a useful tool for studying the role of this receptor in sleep-wake cycles, appetite, and reward pathways. N-cyclopropyl-5-(2,5-dioxo-1-pyrrolidinyl)-2-methoxybenzenesulfonamide has also been shown to have a favorable safety profile and is well-tolerated in preclinical studies. However, one limitation of N-cyclopropyl-5-(2,5-dioxo-1-pyrrolidinyl)-2-methoxybenzenesulfonamide is its relatively low potency, which may limit its usefulness in certain experiments.
Direcciones Futuras
There are several future directions for research on N-cyclopropyl-5-(2,5-dioxo-1-pyrrolidinyl)-2-methoxybenzenesulfonamide. One area of interest is the development of more potent and selective orexin-1 receptor antagonists. Another area of interest is the use of N-cyclopropyl-5-(2,5-dioxo-1-pyrrolidinyl)-2-methoxybenzenesulfonamide in combination with other drugs for the treatment of sleep disorders, addiction, and obesity. Additionally, further research is needed to fully understand the role of the orexin-1 receptor in these conditions and to identify potential therapeutic targets for drug development.
Métodos De Síntesis
N-cyclopropyl-5-(2,5-dioxo-1-pyrrolidinyl)-2-methoxybenzenesulfonamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the use of various reagents and catalysts to selectively functionalize the target molecule. The final product is obtained after purification using chromatography techniques.
Aplicaciones Científicas De Investigación
N-cyclopropyl-5-(2,5-dioxo-1-pyrrolidinyl)-2-methoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications in the treatment of sleep disorders, addiction, and obesity. It has been shown to selectively block the orexin-1 receptor, which plays a crucial role in the regulation of sleep-wake cycles, appetite, and reward pathways. N-cyclopropyl-5-(2,5-dioxo-1-pyrrolidinyl)-2-methoxybenzenesulfonamide has been shown to improve sleep quality and reduce daytime sleepiness in preclinical studies. It has also been shown to reduce drug-seeking behavior in animal models of addiction and decrease food intake in animal models of obesity.
Propiedades
IUPAC Name |
N-cyclopropyl-5-(2,5-dioxopyrrolidin-1-yl)-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5S/c1-21-11-5-4-10(16-13(17)6-7-14(16)18)8-12(11)22(19,20)15-9-2-3-9/h4-5,8-9,15H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHVCUUHCIWMHQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)CCC2=O)S(=O)(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-5-(2,5-dioxopyrrolidin-1-yl)-2-methoxybenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-allyl-N'-[2-(4-hydroxyphenyl)ethyl]thiourea](/img/structure/B5121902.png)


![3-(2,4-dichlorophenyl)-5-(3-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5121918.png)
![4-[(cyclohexylcarbonyl)amino]benzamide](/img/structure/B5121928.png)
![2-chloro-6-methoxy-4-{[3-(3-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5121939.png)

![4-[3-acetyl-2-(2,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B5121949.png)

![1-[4-(2-bromophenoxy)butyl]-4-methylpiperidine](/img/structure/B5121958.png)
![propyl 4-[(2-thienylacetyl)amino]benzoate](/img/structure/B5121965.png)
![3-{[(1-isopropyl-4-piperidinyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5121969.png)
![3-[(diisobutylamino)methyl]-1,3-benzothiazole-2(3H)-thione](/img/structure/B5121978.png)